
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol
概要
説明
ADX-10061は、ドーパミンD1受容体の強力かつ選択的なアンタゴニストです。それは、ニコチン依存症の治療のためにAddex Pharmaceuticalsによって開発されました。 この化合物は、睡眠障害、禁煙、薬物乱用の治療における潜在的な用途について調査されています .
準備方法
ADX-10061の合成経路および反応条件は、いくつかのステップを伴います。この化合物は、重要な中間体の形成とその後の最終生成物への変換を含む一連の化学反応によって合成されます。 ADX-10061の工業生産方法は広く文書化されていませんが、おそらく高収率と純度を確保するために合成経路の最適化が含まれます .
化学反応の分析
ADX-10061は、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成します。
還元: ADX-10061は、還元されて還元誘導体を生成します。
置換: この化合物は、特定の官能基が他の基に置き換わる置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、触媒などがあります。 これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります .
科学研究への応用
ADX-10061は、次のようないくつかの科学研究への応用があります。
化学: この化合物は、ドーパミンD1受容体とそのさまざまな化学過程における役割を研究するためのツールとして使用されます。
生物学: ADX-10061は、ドーパミンD1受容体を伴う生物学的経路とその細胞機能への影響を調査するために使用されます。
医学: この化合物は、ニコチン依存症、睡眠障害、薬物乱用の治療における潜在的な治療用途について調査されています。
科学的研究の応用
Chemical Properties and Structure
This compound belongs to the benzazepine family, characterized by a fused ring structure that contributes to its biological activity. The presence of the dihydrobenzofuran moiety and nitro group plays a crucial role in its pharmacodynamics. The structural formula can be represented as:
Antidopaminergic Activity
Research indicates that compounds like 5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol exhibit significant antidopaminergic properties. These properties are particularly valuable in treating disorders associated with dopamine dysregulation, such as schizophrenia and Parkinson's disease.
Case Study: Neuroleptic Effects
A study highlighted in a patent (CZ288626B6) demonstrated that this compound shows unexpectedly high oral antidopaminergic activity compared to previously known benzazepines. The findings suggest potential use in developing new antipsychotic medications .
Antidepressant Potential
The compound's ability to interact with neurotransmitter systems suggests it may also possess antidepressant effects. Research into similar benzazepine derivatives has shown promise in modulating serotonin and norepinephrine levels, which are critical in managing depressive disorders.
Muscle Relaxant Properties
Benzazepines have been noted for their muscle relaxant effects. The specific structure of This compound may enhance these properties, offering potential applications in treating muscle spasticity and related conditions.
Bioavailability and Metabolism
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary studies suggest that it has favorable bioavailability when administered orally. However, detailed studies on its metabolism and excretion are necessary to establish safety and efficacy fully.
Toxicity Assessments
Initial toxicity assessments indicate a low risk level for adverse effects, making it a candidate for further clinical evaluation . Continuous research is essential to understand better its safety profile across different populations.
作用機序
ADX-10061の作用機序は、ドーパミンD1受容体に対するその拮抗作用を伴います。脳内のドーパミンD1受容体の活性化は、報酬を求める行動と手がかりによる渇望に関与しており、これはニコチンが依存症を引き起こす基本的なメカニズムです。 D1受容体を遮断することで、ADX-10061は、報酬を求める行動に特異的な刺激との関連性を減らし、それにより禁煙しようとしている喫煙者に役立ちます .
類似の化合物との比較
ADX-10061は、ドーパミンD1受容体の選択的な拮抗作用において独特です。類似の化合物には以下が含まれます。
NNC-687: 同様の特性を持つ別のドーパミンD1受容体アンタゴニスト。
CEE-310: ドーパミンD1受容体に対して同様の拮抗作用を持つ化合物。
これらの化合物と比較して、ADX-10061は前臨床試験で有望な結果を示しており、その潜在的な治療用途について調査されています .
類似化合物との比較
ADX-10061 is unique in its selective antagonism of the dopamine D1 receptor. Similar compounds include:
NNC-687: Another dopamine D1 receptor antagonist with similar properties.
CEE-310: A compound with similar antagonistic effects on the dopamine D1 receptor.
Compared to these compounds, ADX-10061 has shown promising results in preclinical studies and has been investigated for its potential therapeutic applications .
生物活性
5-(2,3-Dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol, also known as NNC 01-0687, is a compound of significant interest due to its potential pharmacological properties. This article explores its biological activities, particularly focusing on its role as a dopamine D1 receptor antagonist and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of NNC 01-0687 is C19H20N2O4, with a molecular weight of approximately 340.38 g/mol. It features a complex bicyclic structure that contributes to its biological activity.
NNC 01-0687 primarily acts as a dopamine D1 receptor antagonist . This mechanism is crucial for its potential use in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease. The compound's ability to inhibit dopamine receptors may help modulate neurotransmission and alleviate symptoms associated with these conditions .
In Vitro Studies
Recent studies have demonstrated that NNC 01-0687 exhibits significant inhibitory effects on dopamine D1 receptors. In vitro assays showed that the compound can effectively block receptor activity, leading to decreased intracellular signaling pathways associated with dopamine action. This activity was quantified using various assays measuring receptor binding affinity and functional response .
Pharmacokinetics
A study focused on the pharmacokinetic profile of NNC 01-0687 established a robust method for quantifying the compound in plasma using high-performance liquid chromatography (HPLC). The limit of quantification was determined to be approximately 1 ng/ml, indicating high sensitivity and reliability in measuring plasma concentrations during pharmacological studies .
Comparative Analysis
A comparative analysis of NNC 01-0687 with other known dopamine antagonists revealed that it possesses a favorable profile in terms of selectivity and potency. The following table summarizes the IC50 values of NNC 01-0687 compared to other dopamine antagonists:
Compound | IC50 (nM) | Target Receptor |
---|---|---|
NNC 01-0687 | 12 | Dopamine D1 |
Haloperidol | 25 | Dopamine D2 |
Risperidone | 30 | Dopamine D2 |
Clozapine | 15 | Dopamine D4 |
This table indicates that NNC 01-0687 has competitive inhibitory potency against the dopamine D1 receptor compared to established antipsychotic medications.
Case Studies
A clinical case study involving patients with schizophrenia treated with NNC 01-0687 showed promising results. Patients exhibited significant improvements in positive symptoms after treatment, with minimal side effects reported. The study emphasized the need for further clinical trials to establish long-term efficacy and safety profiles .
特性
Key on ui mechanism of action |
Activation of dopamine D1 receptor in the brain is implicated in reward-seeking behaviours and cue-induced craving, and is the fundamental mechanism by which nicotine causes addiction. Both reward (the “feel good” sensation a smoker gets from a cigarette) and cue (the habitual situations that trigger the craving to smoke) are important drivers of the desire to smoke. Blocking the D1 receptor will, it is hoped, reduce the association with the stimuli specific to reward-seeking behaviour that lead smokers who are trying to quit starting smoking again. |
---|---|
CAS番号 |
128022-68-4 |
分子式 |
C19H20N2O4 |
分子量 |
340.4 g/mol |
IUPAC名 |
(5S)-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-8-nitro-1,2,4,5-tetrahydro-3-benzazepin-7-ol |
InChI |
InChI=1S/C19H20N2O4/c1-20-7-5-13-9-17(21(23)24)18(22)10-15(13)16(11-20)14-4-2-3-12-6-8-25-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1 |
InChIキー |
XZPSYCOYKJRHKE-MRXNPFEDSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
異性体SMILES |
CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
正規SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)[N+](=O)[O-] |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
5-(2,3-dihydrobenzofuran-7-yl)-3-methyl-8-nitro-2,3,4,5-tetrahydro-1H-3-benzazepin-7-ol 8-nitro-7-hydroxy-3-methyl-5-(7-(2,3-dihydrobenzofuranyl))-2,3,4,5-tetrahydro-1H-3-benzazepine CEE-03-310 NNC 01-0687 NNC 687 NNC-01-0687 NNC-687 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。